5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an oxazole ring, a pyrrolidine sulfonyl group, and a methoxyphenyl ethylamine moiety, making it a versatile candidate for various chemical reactions and biological studies.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for binding to various biological targets, including enzymes and receptors.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and neuroprotective agent.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
Target of Action
The compound “5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile” contains several structural motifs that are common in bioactive molecules. For instance, the methoxyphenyl group is found in compounds that inhibit monoamine oxidase . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, if it targets a particular enzyme, it might inhibit or enhance the enzyme’s activity. The presence of the methoxyphenyl group suggests potential interactions with enzymes like monoamine oxidase .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if it interacts with monoamine oxidase, it could influence neurotransmitter metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the stability of organoboron compounds can be affected by air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.
Introduction of the Pyrrolidin-1-ylsulfonyl Group: This is achieved through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Methoxyphenyl Ethylamine Moiety: This step involves nucleophilic substitution reactions where the amine group reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can participate in various substitution reactions, especially at the oxazole ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted oxazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(morpholin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
- 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Uniqueness
The uniqueness of 5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[2-(4-methoxyphenyl)ethylamino]-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-30-19-8-4-17(5-9-19)12-13-25-23-21(16-24)26-22(31-23)18-6-10-20(11-7-18)32(28,29)27-14-2-3-15-27/h4-11,25H,2-3,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDHEPFPXVAHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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